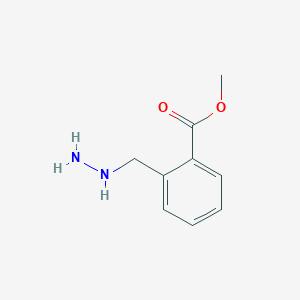![molecular formula C7H8N4OS B15216744 N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide CAS No. 62032-92-2](/img/structure/B15216744.png)
N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of the thiazolo[3,2-b][1,2,4]triazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-b][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, phenyl isocyanate, and various hydrazine derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include O-alkyl and O-phenylcarbamoyl derivatives, which exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, some derivatives have been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole
- 2,6-Diarylthiazolo[3,2-b][1,2,4]triazoles
Uniqueness
N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
62032-92-2 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N4OS/c1-4-3-13-7-9-6(8-5(2)12)10-11(4)7/h3H,1-2H3,(H,8,10,12) |
InChI Key |
PPQTVYMPSHJRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=NN12)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)


![2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one](/img/structure/B15216717.png)


![2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15216738.png)
![6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate](/img/structure/B15216752.png)

